molecular formula C30H37Cl2IN2O2 B1234327 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide CAS No. 202796-41-6

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide

Cat. No.: B1234327
CAS No.: 202796-41-6
M. Wt: 655.4 g/mol
InChI Key: FOAFBMYSXIGAOX-LQGGPMKRSA-N
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Description

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is a complex organic compound with a unique structure that includes a xanthene core, a piperidine ring, and a cyclooctene moiety

Biochemical Analysis

Biochemical Properties

J-113863, trans- plays a crucial role in biochemical reactions by inhibiting the activity of chemokine receptors CCR1 and CCR3. These receptors are involved in the recruitment of immune cells to sites of inflammation. By blocking these receptors, J-113863, trans- can reduce the migration of immune cells, thereby alleviating inflammation. The compound interacts with the receptors through high-affinity binding, with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 .

Cellular Effects

J-113863, trans- has been shown to influence various cellular processes, particularly those related to inflammation and immune response. In cellular assays, it effectively inhibits chemotaxis induced by MIP-1α in CCR1 transfectants and eotaxin in CCR3 transfectants . This inhibition results in reduced cell migration and infiltration, which is beneficial in conditions such as arthritis and other inflammatory diseases. Additionally, J-113863, trans- can modulate cell signaling pathways and gene expression related to immune responses.

Molecular Mechanism

At the molecular level, J-113863, trans- exerts its effects by binding to the chemokine receptors CCR1 and CCR3, thereby preventing their activation by natural ligands such as MIP-1α and eotaxin . This binding inhibits downstream signaling pathways that lead to immune cell migration and activation. The compound’s high selectivity for CCR1 and CCR3 ensures targeted inhibition, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of J-113863, trans- have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, the anti-inflammatory effects of J-113863, trans- are sustained over the duration of the experiments, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of J-113863, trans- vary with different dosages in animal models. In murine models of arthritis, a dosage of 10 mg/kg was found to significantly reduce paw inflammation and joint damage . Higher doses may lead to increased efficacy, but also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that balances efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide typically involves multiple steps. The process begins with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the cyclooctene moiety. Key reagents and conditions include:

    Xanthene Core Synthesis: This step often involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction using an appropriate piperidine derivative.

    Cyclooctene Moiety Addition: The cyclooctene moiety is typically added through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl]-9H-xanthene-9-carboxamide
  • 2,4-dichloro-N-(1-methyl-3-phenyl-propyl)-benzamide
  • 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Uniqueness

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFBMYSXIGAOX-LQGGPMKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202796-41-6, 202796-42-7, 301648-08-8
Record name J-113863, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB 35625
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name J-113863, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: J-113863, trans- acts as a CCR1 antagonist. This means it binds to the CCR1 receptor, preventing its natural ligands, chemokines like CCL2 (also known as MCP-1), from binding and activating the receptor. [, ] This blockade disrupts downstream signaling pathways involved in inflammatory responses and cell migration.

A: CCR1 plays a crucial role in the recruitment of leukocytes, including neutrophils, to sites of inflammation. [] In a study using Modified Vaccinia virus Ankara (MVA), a virus known for inducing strong innate immune responses, J-113863, trans- demonstrated an ability to reduce leukocyte recruitment to the lungs, highlighting its anti-inflammatory effect in the context of respiratory infection. []

A: Research suggests that J-113863, trans- might have therapeutic potential in cancer. In a pancreatic ductal adenocarcinoma (PDA) mouse model, both genetic knockout of CCR1 and pharmacological blockade using J-113863, trans- led to reduced tumor growth. [] This effect was attributed to a decrease in the immunosuppressive activity of tumor-associated macrophages, allowing for increased anti-tumor immunity, specifically CD8+ T cell activity. []

A: Interestingly, in the PDA mouse model, combining J-113863, trans- with anti-PDL1 immune checkpoint blockade showed synergistic effects in reducing tumor growth. [] This suggests that CCR1 inhibition might enhance the efficacy of existing cancer immunotherapies.

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